molecular formula C21H25NO4S B2713745 1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine CAS No. 1797177-81-1

1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B2713745
CAS No.: 1797177-81-1
M. Wt: 387.49
InChI Key: SZGVNKLNFMBFQA-UHFFFAOYSA-N
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Description

1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzyloxyphenyl group and an isobutylsulfonyl group attached to an azetidine ring, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Introduction of the Benzyloxyphenyl Group: This step involves the attachment of the benzyloxyphenyl group to the azetidine ring, which can be achieved through nucleophilic substitution or coupling reactions.

    Attachment of the Isobutylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes with high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The benzyloxyphenyl and isobutylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound can be explored as a lead compound for drug development. Its structural features may contribute to its activity against specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, or chemical processes. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering downstream signaling events.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzyloxy)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone: Similar structure with a methylsulfonyl group instead of an isobutylsulfonyl group.

    (3-(Benzyloxy)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone: Similar structure with an ethylsulfonyl group instead of an isobutylsulfonyl group.

    (3-(Benzyloxy)phenyl)(3-(propylsulfonyl)azetidin-1-yl)methanone: Similar structure with a propylsulfonyl group instead of an isobutylsulfonyl group.

Uniqueness

The uniqueness of 1-[3-(benzyloxy)benzoyl]-3-(2-methylpropanesulfonyl)azetidine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its isobutylsulfonyl group, in particular, may influence its reactivity and interactions with biological targets differently compared to similar compounds.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)18-9-6-10-19(11-18)26-14-17-7-4-3-5-8-17/h3-11,16,20H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGVNKLNFMBFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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